Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
Description
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate is a bicyclic ester derivative characterized by a rigid bicyclo[2.2.2]octane scaffold, a methoxycarbonyl group at position 1, and a hydroxyl group at position 2. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. The hydroxyl group enhances polarity, enabling hydrogen bonding, while the ester moiety allows for further derivatization .
Properties
IUPAC Name |
methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-13-8(11)9-2-5-10(12,6-3-9)7-4-9/h12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBWUSMZFMBOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502565 | |
| Record name | Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23062-53-5 | |
| Record name | Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Reaction Conditions and Catalysts
The esterification is typically conducted under reflux conditions with concentrated sulfuric acid or hydrochloric acid as catalysts. Stoichiometric ratios of 1:5 (acid:methanol) are employed to drive the equilibrium toward ester formation. Reaction times range from 4 to 12 hours, with yields averaging 65–75% after purification via vacuum distillation or recrystallization.
Table 1: Laboratory-Scale Esterification Conditions
| Parameter | Value/Detail |
|---|---|
| Catalyst | H₂SO₄ (0.5–1.0 eq) |
| Temperature | 60–80°C (reflux) |
| Reaction Time | 4–12 hours |
| Yield | 65–75% |
| Purification | Vacuum distillation or recrystallization |
Industrial protocols scale this process using continuous-flow reactors to enhance efficiency. For example, VulcanChem’s production method utilizes titanium-based catalysts under pressurized conditions (2–3 bar) to achieve 85% yield within 3 hours.
Alternative Synthetic Routes
Transesterification of Ethyl Esters
A literature procedure for ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate suggests that transesterification with methanol could yield the methyl ester. This method involves reacting the ethyl ester with excess methanol in the presence of sodium methoxide (NaOMe) at 60°C. While this route avoids handling corrosive acids, it requires stringent anhydrous conditions and yields remain moderate (50–60%).
Industrial Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability. VulcanChem’s protocol employs a two-step process:
-
Large-Scale Esterification : 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid is reacted with methanol in a continuous stirred-tank reactor (CSTR) using heterogeneous acid catalysts (e.g., Amberlyst-15).
-
In Situ Purification : Reactive distillation removes water as an azeotrope with methanol, shifting the equilibrium toward ester formation.
Table 2: Industrial vs. Laboratory Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | H₂SO₄ | Amberlyst-15 |
| Temperature | 60–80°C | 70–90°C |
| Pressure | Atmospheric | 2–3 bar |
| Yield | 65–75% | 80–85% |
| Reaction Time | 4–12 hours | 2–3 hours |
Reaction Optimization and Catalysis
Acid Catalyst Screening
Sulfonic acid resins (e.g., Nafion) have shown promise in reducing side reactions like dehydration of the hydroxyl group. In batch reactions, Nafion NR50 achieves 78% yield at 70°C, outperforming traditional H₂SO₄.
Solvent-Free Esterification
Recent advances explore solvent-free conditions to minimize waste. Microwave-assisted esterification at 100°C for 1 hour with p-toluenesulfonic acid (PTSA) delivers 70% yield, though scalability remains challenging.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms ≥98% purity in industrial batches.
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Fischer Esterification | Simple setup, high yield | Corrosive catalysts, long reaction time |
| Transesterification | Mild conditions | Moderate yield, anhydrous requirements |
| Industrial CSTR | Scalable, efficient | High capital cost |
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-oxobicyclo[2.2.2]octane-1-carboxylate.
Reduction: Formation of 4-hydroxybicyclo[2.2.2]octane-1-methanol.
Substitution: Formation of 4-chlorobicyclo[2.2.2]octane-1-carboxylate.
Scientific Research Applications
Organic Chemistry
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules, facilitating the development of new chemical entities.
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
- Antiviral Activity : Derivatives have been explored as scaffolds for antiviral agents, showing efficacy in inhibiting viral replication.
- Anticancer Properties : Some studies indicate that related compounds can suppress cell growth and induce apoptosis in cancer cells.
- Amino Acid Transport Inhibition : The compound acts as an L-selective inhibitor affecting metabolic pathways related to amino acid transporters.
Industrial Applications
In industry, this compound is utilized in the production of fine chemicals and as a building block for various synthetic pathways due to its versatile reactivity.
The biological activity of this compound is attributed to its structural features that allow for interactions with specific molecular targets:
- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with enzymes and receptors, modulating biological pathways.
- Potential Drug Development : Its unique structure makes it a candidate for further exploration in drug design, particularly for developing novel therapeutic agents.
Case Study 1: Antiviral Research
Research conducted on derivatives of this compound demonstrated promising antiviral properties against specific viral strains, indicating potential for future drug development targeting viral infections.
Case Study 2: Cancer Cell Studies
In vitro studies revealed that certain derivatives could significantly inhibit the proliferation of cancer cells, suggesting mechanisms involving apoptosis induction and metabolic pathway interference.
Mechanism of Action
The mechanism of action of methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position and the ester group at the 1-position allow the compound to participate in various biochemical reactions, including hydrogen bonding and ester hydrolysis . These interactions enable the compound to modulate the activity of enzymes and receptors, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
Hydroxy Derivatives
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
- Molecular Formula : C₁₁H₁₈O₃
- Key Properties : The hydroxymethyl group (-CH₂OH) increases hydrophilicity compared to the hydroxyl group (-OH) in the target compound. This derivative is used in peptide coupling reactions due to its reactive primary alcohol .
- Applications : Intermediate in pharmaceutical synthesis (e.g., prexasertib derivatives) .
Amino and Cyano Derivatives
- Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate Molecular Formula: C₁₁H₁₉NO₂ Key Properties: The aminomethyl group (-CH₂NH₂) introduces basicity, enabling salt formation (e.g., hydrochloride salts) and participation in nucleophilic reactions. Synthesized via hydrogenation of the cyano derivative . Applications: Building block for bioactive molecules, such as kinase inhibitors .
- Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate Molecular Formula: C₁₁H₁₅NO₂ Key Properties: The cyano group (-CN) enhances electrophilicity, facilitating reduction to amines or hydrolysis to carboxylic acids. Exhibits a density of 1.622 g/cm³ and predicted boiling point of 304.5°C .
Halogenated Derivatives
- Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate
Sulfur-Containing Derivatives
- Methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate (7a)
Alkynyl and Formyl Derivatives
Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Physicochemical and Reactivity Trends
Biological Activity
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 198.26 g/mol. Its structural features include a bicyclic framework with a hydroxyl group and an ester functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding, enhancing its affinity for specific targets within biological systems. Preliminary studies suggest that this compound may modulate metabolic pathways by influencing enzyme activity or receptor signaling, although detailed mechanisms remain to be fully elucidated.
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, a study highlighted the compound's effectiveness against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .
Anti-inflammatory Effects
Another area of investigation is the anti-inflammatory potential of this compound. In vitro studies have shown that it can reduce pro-inflammatory cytokine production in immune cells, indicating a possible role in managing inflammatory diseases . The specific pathways involved in this activity are still under investigation but may relate to the modulation of nuclear factor kappa B (NF-κB) signaling.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Bicyclic structure with hydroxyl & ester groups | Potential antimicrobial and anti-inflammatory effects |
| Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | Similar bicyclic core with additional hydroxymethyl group | Enhanced solubility and reactivity |
| Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | Bicyclic structure with ethyl instead of methyl | Different pharmacokinetic properties |
This comparison illustrates how variations in functional groups can significantly impact biological activity and pharmacological profiles.
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli using disk diffusion methods. The results demonstrated significant inhibition zones compared to controls, supporting its potential use as an antimicrobial agent in therapeutic applications.
Case Study 2: Anti-inflammatory Mechanisms
In another study focused on the anti-inflammatory properties, researchers treated murine macrophages with this compound and measured cytokine levels using ELISA assays. The findings revealed a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) production, indicating its potential as an anti-inflammatory therapeutic.
Future Directions
Ongoing research aims to further elucidate the pharmacological mechanisms underlying the biological activities of this compound. Future studies will focus on:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.
- Synthesis of Derivatives : To explore modifications that enhance bioactivity or selectivity.
Q & A
Basic Research Questions
Q. What are the key structural characteristics of Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate, and how do they influence reactivity?
- The compound features a bicyclo[2.2.2]octane core with a hydroxyl group at position 4 and a methyl ester at position 1. The rigid bicyclic framework imposes steric constraints, affecting regioselectivity in reactions like functionalization or derivatization. For example, derivatives such as methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate (CHO) highlight the impact of substituent positioning on solubility and reactivity .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- 1H/13C NMR Spectroscopy : Critical for verifying substituent positions and stereochemistry. For instance, in related bicyclo[2.2.2]octane derivatives, methyl ester protons typically appear as singlets (~δ 3.6–3.7 ppm), while hydroxyl protons show broad signals (~δ 1.5–2.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., exact mass 198.1480538 for CHO) .
- Chromatography : Flash column chromatography (e.g., using hexane/ethyl acetate gradients) is effective for purification .
Q. What safety protocols should be followed when handling this compound in the lab?
- Refer to safety data sheets (SDS) for analogous bicyclo[2.2.2]octane derivatives, which indicate risks of skin/eye irritation (H315/H319) and respiratory irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates be achieved without metal catalysts?
- A tandem reaction using α′-ethoxycarbonyl cyclohexenone and nitroolefin under mild, metal-free conditions yields bicyclo[2.2.2]octane-1-carboxylates with >90% enantiomeric excess (ee). The mechanism involves an open transition state mediated by chiral organic bases like quinine derivatives .
Q. What strategies resolve contradictions in synthetic yields for C(sp³)-H functionalization of this compound?
- Optimized Catalysis : Copper-catalyzed intermolecular C-H functionalization (e.g., using S-phenyl benzenethiosulfonate) achieves ~60% yield for derivatives like methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate. Contradictions arise from steric hindrance; adjusting catalyst loading (5–10 mol%) and reaction time (12–24 hrs) improves reproducibility .
- Byproduct Analysis : Monitor reaction progress via TLC and isolate byproducts (e.g., disulfides) to refine purification protocols .
Q. How can the hydroxyl group in this compound be selectively modified for drug discovery applications?
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl group, enabling subsequent coupling with pharmacophores (e.g., isothiocyanates) .
- Derivatization : Convert the hydroxyl to a boronate ester (e.g., methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate) for Suzuki-Miyaura cross-coupling reactions .
Q. What experimental designs are optimal for studying the metabolic stability of this compound?
- In Vitro Assays : Incubate with liver microsomes and analyze metabolites via LC-HRMS. Key metabolites include oxidized derivatives (e.g., 4-keto intermediates) and glucuronide conjugates .
- Isotope Labeling : Use deuterated analogs to track metabolic pathways and identify rate-limiting steps .
Methodological Notes
- Contradiction Resolution : When synthetic yields vary, cross-validate reaction conditions (temperature, solvent polarity) using DOE (Design of Experiments) principles .
- Biological Testing : Prioritize derivatives with logP < 3 (calculated via ChemDraw) to enhance bioavailability in preclinical models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
